(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Overview
Description
(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by a hexahydropyrrolo[3,4-b]pyrrole core, which is a bicyclic structure, and a tert-butyl ester functional group. Its molecular formula is C11H20N2O2, and it has a molecular weight of 212.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate typically involves the following steps:
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Formation of the Hexahydropyrrolo[3,4-b]pyrrole Core: : This step often involves the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as amino acids or their derivatives can be cyclized using reagents like diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane (DCM).
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Introduction of the tert-Butyl Ester Group: : The tert-butyl ester group can be introduced via esterification reactions. This can be achieved by reacting the carboxylic acid derivative of the hexahydropyrrolo[3,4-b]pyrrole with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. Key factors include:
Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
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Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
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Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the tert-butyl ester.
Scientific Research Applications
Chemistry
In chemistry, (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of novel organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-1-carboxylic acid: Lacks the tert-butyl ester group, making it less hydrophobic.
tert-Butyl (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate oxalate: Contains an additional oxalate group, which may alter its solubility and reactivity.
Uniqueness
(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is unique due to its combination of a bicyclic core and a tert-butyl ester group. This structure imparts specific physicochemical properties, such as increased hydrophobicity and stability, which are advantageous in various applications.
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKZNKIPPFFTKA-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652403 | |
Record name | tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370880-09-4, 1018443-32-7 | |
Record name | tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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